molecular formula C17H21FN4O3S B2644012 4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946325-86-6

4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2644012
CAS No.: 946325-86-6
M. Wt: 380.44
InChI Key: BIMBSLNHGUKAAH-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethoxy and methyl groups. The piperazine ring is then introduced through nucleophilic substitution reactions, and finally, the fluorophenylsulfonyl group is added via sulfonylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the substituents on the pyrimidine core or the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-Ethoxy-6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
  • 4-Ethoxy-6-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Uniqueness

What sets 4-Ethoxy-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine apart is the presence of the fluorophenylsulfonyl group, which can impart unique chemical and biological properties. This fluorinated group can enhance the compound’s stability, bioavailability, and binding affinity to specific targets, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-8-10-22(11-9-21)26(23,24)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMBSLNHGUKAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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